5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-12-4-10(6-17-7-12)15(19)18-8-13-5-11(9-21-13)14-2-1-3-20-14/h1-7,9H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXBFCHMNSMNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carboxamide Group: This can be done by reacting the brominated pyridine with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Thiophene-Furan Moiety Introduction: The thiophene and furan rings can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of the corresponding amine from the carboxamide group.
Substitution: Formation of azide derivatives from the bromine substitution.
Scientific Research Applications
5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s heterocyclic structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3, )
- Structure : Thiophene-2-carboxamide linked to a 4-methylpyridine group, with bromine at the thiophene 5-position.
- Comparison : Unlike the target compound, this analog lacks the furan-thiophene hybrid substituent and instead uses a simpler methylpyridine group. The absence of the furan ring may reduce π-conjugation and alter solubility or bioavailability.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, highlighting the utility of palladium catalysts in introducing aryl groups .
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Structure : Dihydropyridine carboxamide with a brominated phenyl group.
- Comparison: The dihydropyridine core introduces a non-aromatic ring, which may enhance flexibility and hydrogen-bonding interactions compared to the fully aromatic pyridine in the target compound. The bromophenyl substituent also differs sterically and electronically from the furan-thiophene system .
AZ257 ()
- Structure : 1,4-Dihydropyridine carboxamide with 4-bromophenyl, 2-furyl, and thioether groups.
- The thioether and bromophenyl groups may enhance lipophilicity compared to the target compound’s thiophene-furan unit .
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
- Thiophene vs. Benzene Analogs : Compounds like N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide () exhibit lower solubility than pyridine-based analogs due to the hydrophobic benzene ring. The target compound’s pyridine and furan groups may improve aqueous solubility via hydrogen bonding .
Biological Activity
5-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide, with the CAS number 2380010-21-7, is a complex organic compound notable for its unique structural features, including a bromine atom at the 5-position of the pyridine ring and a combination of furan and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C₁₅H₁₁BrN₂O₂S
- Molecular Weight : 363.23 g/mol
- Structure : The compound features a pyridine ring substituted with a carboxamide group and a thiophene-furan moiety, which may enhance its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the furan and thiophene rings allows for π-π stacking interactions and hydrogen bonding, which can enhance binding affinity to target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 - 62.5 μM |
| Escherichia coli | 31.2 - 125 μM |
| Pseudomonas aeruginosa | 62.5 - 250 μM |
The compound's mechanism includes inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects against pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10 - 20 |
| MCF7 (breast cancer) | 15 - 30 |
| A549 (lung cancer) | 20 - 35 |
The compound has been noted to inhibit tumor growth in xenograft models, showcasing potential as an antitumor agent .
Anti-inflammatory Activity
Additionally, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives of pyridine compounds, including this compound. The results highlighted its superior efficacy against resistant strains of bacteria compared to standard antibiotics .
- Anticancer Research : In another study focusing on its anticancer properties, the compound was tested against multiple cancer cell lines, showing significant cytotoxicity and induction of apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
